2,2,2-trifluoro-1-(piperidinomethyl)ethyl N-(4-chlorophenyl)carbamate
CAS No.: 477848-25-2
Cat. No.: VC4155155
Molecular Formula: C15H18ClF3N2O2
Molecular Weight: 350.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477848-25-2 |
|---|---|
| Molecular Formula | C15H18ClF3N2O2 |
| Molecular Weight | 350.77 |
| IUPAC Name | (1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-chlorophenyl)carbamate |
| Standard InChI | InChI=1S/C15H18ClF3N2O2/c16-11-4-6-12(7-5-11)20-14(22)23-13(15(17,18)19)10-21-8-2-1-3-9-21/h4-7,13H,1-3,8-10H2,(H,20,22) |
| Standard InChI Key | CKBUUYNZCZQIKU-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC(C(F)(F)F)OC(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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A trifluoromethyl group () at the ethyl position, which enhances lipophilicity and metabolic stability.
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A piperidinomethyl group, a six-membered nitrogen-containing ring, known to improve binding affinity to biological targets.
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An N-(4-chlorophenyl)carbamate group, which contributes to electrophilic reactivity and potential enzyme inhibition .
The SMILES notation accurately represents its connectivity . The trifluoromethyl group’s electron-withdrawing nature polarizes adjacent bonds, facilitating interactions with hydrophobic pockets in proteins or membranes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 350.77 g/mol | |
| IUPAC Name | (1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-yl) N-(4-chlorophenyl)carbamate | |
| Solubility | Not fully characterized |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step process:
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Core Formation: Reacting 1,1,1-trifluoro-2-(piperidinomethyl)ethanol with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Carbamate Linkage: The hydroxyl group of the ethanol derivative attacks the isocyanate’s electrophilic carbon, forming a carbamate bond ().
Table 2: Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes reactivity of intermediates |
| Temperature | 0–25°C | Prevents side reactions |
| Catalyst | Base (e.g., DABCO) | Accelerates isocyanate activation |
Industrial-scale production may employ continuous flow reactors to enhance reproducibility.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The compound’s biological activity stems from its ability to modulate enzymatic or receptor-mediated pathways:
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Cholinesterase Inhibition: The carbamate group acts as a pseudo-substrate for acetylcholinesterase, forming a covalent bond with the enzyme’s active site. This mechanism parallels clinically used carbamate insecticides and Alzheimer’s drugs.
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GPCR Modulation: The piperidine moiety may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.
Pharmacological Profiles
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Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in vivo.
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Toxicity: Preliminary assays indicate low acute toxicity in rodent models, though chronic exposure studies are pending .
Research Applications and Future Directions
Pharmaceutical Development
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Neurodegenerative Diseases: Potential as an acetylcholinesterase inhibitor for Alzheimer’s therapy.
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Antimicrobial Agents: Structural analogs have shown activity against drug-resistant bacteria.
Agricultural Chemistry
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